REACTION_CXSMILES
|
Br[CH:2]([CH3:4])[CH3:3].[CH3:5][O:6][C:7]([C:9]1[C:18]([OH:19])=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][N:10]=1)=[O:8].C([O-])([O-])=O.[K+].[K+].[NH4+].[Cl-]>CS(C)=O>[CH3:5][O:6][C:7]([C:9]1[C:18]([O:19][CH:2]([CH3:4])[CH3:3])=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][N:10]=1)=[O:8] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0.9 mL
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Type
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reactant
|
Smiles
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BrC(C)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=NC=C2C=CC=NC2=C1O
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Name
|
|
Quantity
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2.79 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture extracted with dichloromethane (10 mL×3)
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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ADDITION
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Details
|
Diethyl ether (40 mL) was added to the residue
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Type
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WASH
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Details
|
the resulting mixture washed successively with H2O (5 mL×2) and brine (10 mL)
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
Solvent removal
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C2C=CC=NC2=C1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |